molecular formula C12H16N2O3 B6231050 (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate CAS No. 1212063-95-0

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Cat. No.: B6231050
CAS No.: 1212063-95-0
M. Wt: 236.27 g/mol
InChI Key: AMRQXHFXNZFDCH-VIFPVBQESA-N
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Description

Significance of Chiral Carbamates in Contemporary Organic Synthesis

Chiral carbamates are of paramount importance in modern organic synthesis, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. acs.org The carbamate (B1207046) group, with its hybrid amide-ester characteristics, offers a unique combination of chemical stability and the capacity for specific hydrogen bonding interactions. acs.orgnih.gov These features make it an excellent surrogate for the peptide bond in medicinal chemistry, often leading to improved pharmacokinetic properties and metabolic stability. acs.org

The stereochemistry of a chiral center, such as the (S)-configuration in the alanine-derived portion of the title compound, is crucial for the biological activity of many pharmaceuticals. nih.gov Consequently, the development of synthetic methods that can control this stereochemistry is a major focus of research. frontiersin.orgresearchgate.netchiralpedia.com Chiral carbamates are integral to the synthesis of a wide range of therapeutic agents, and their enantioselective synthesis is a key challenge that drives innovation in catalysis and synthetic methodology. chiralpedia.comnih.gov

Key Roles of Chiral Carbamates:

Peptidomimetics: Replacing amide bonds to enhance stability and bioavailability. acs.org

Pharmacophores: Acting as essential recognition elements that interact with biological targets like enzymes and receptors. nih.gov

Chiral Auxiliaries: Guiding the stereochemical outcome of subsequent chemical transformations.

Advanced Materials: Serving as building blocks for sequence-defined polymers with unique conformational properties.

Historical Context of N-Phenylcarbamate Research Beyond Basic Derivatization

The chemistry of N-phenylcarbamates has a rich history, initially centered on their use for the derivatization and characterization of alcohols and amines. However, research has expanded far beyond these basic applications. Historically, the synthesis of carbamates often relied on hazardous reagents like phosgene (B1210022) and isocyanates. researchgate.net A significant thrust in the evolution of carbamate chemistry has been the development of safer and more efficient synthetic methods.

Over the years, methodologies such as the Curtius and Hofmann rearrangements provided routes to isocyanates, which could then be trapped by alcohols to form carbamates. acs.orgresearchgate.net More recent advancements have focused on catalytic methods that avoid toxic reagents. For instance, the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, followed by trapping with an alcohol, has emerged as a powerful technique for the synthesis of N-aryl carbamates. organic-chemistry.org Additionally, the use of carbon dioxide as a renewable C1 feedstock for carbamate synthesis represents a significant trend towards more sustainable chemical processes. researchgate.netnih.govnih.gov This modern research has transformed N-phenylcarbamates from simple derivatives into targets of sophisticated synthetic strategies, enabling the construction of complex molecules with precise control over their architecture.

Overview of Academic Research Trajectories for Complex Chiral Carbamic Acid Esters

Current academic research on complex chiral carbamic acid esters, the class to which (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate belongs, is characterized by several key trends. A major focus is the development of novel catalytic systems for asymmetric synthesis, which allow for the creation of specific enantiomers with high purity. frontiersin.orgchiralpedia.com This is particularly important in the pharmaceutical industry, where the therapeutic effect of a drug is often associated with a single enantiomer. nih.govresearchgate.netresearchgate.net

Prominent Research Areas:

Asymmetric Catalysis: The design and application of new chiral catalysts (both metal-based and organocatalysts) to achieve high enantioselectivity in carbamate formation. frontiersin.orgnih.govacs.org This includes reactions like asymmetric hydrogenation and N-H insertion, which are relevant for derivatives of amino acids. rsc.orgrsc.org

Sustainable Synthesis: The exploration of green reaction conditions and renewable starting materials, such as the use of CO2 and biocatalysis, to produce chiral carbamates. researchgate.netresearchgate.netresearchgate.net

Medicinal Chemistry Applications: The incorporation of chiral carbamate moieties into new drug candidates to enhance their biological activity and pharmacokinetic profiles. acs.orgnih.gov The conformational constraints and hydrogen-bonding capabilities of the carbamate group are strategically utilized in drug design.

Materials Science: The use of chiral carbamate monomers, derived from amino acids, to build sequence-defined polymers. These materials can adopt specific secondary structures, similar to peptides, leading to novel functions in areas like data storage and biomedical devices.

While specific academic research focusing on the stereoselective synthesis of this compound for non-agrochemical purposes is not extensively documented in publicly available literature, its structure is representative of the broader class of chiral N-aryl carbamates derived from amino acids. The synthetic strategies and research trends discussed above form the scientific context in which this molecule is understood from a chemical synthesis perspective. A plausible stereoselective synthesis would likely start from L-alanine, converting it to the corresponding ethyl amide, followed by reaction of the amino alcohol precursor with a phenyl isocyanate or a related reagent, ensuring retention of the stereocenter.

Data and Compound Tables

Due to the lack of specific academic research publications on the non-commercial synthesis and detailed characterization of this compound, experimental data for detailed tables (e.g., specific reaction yields, enantiomeric excess, detailed spectroscopic data) are not available in the reviewed literature. The following tables list the compounds mentioned in this article and provide general physical and chemical properties for related, well-documented compounds to offer context.

Table 1: Physical and Chemical Properties of a Related Compound

PropertyValue
Compound Name Ethyl N-phenylcarbamate nih.gov
Molecular Formula C₉H₁₁NO₂ nih.gov
Molecular Weight 165.19 g/mol nih.gov
Appearance Solid
IUPAC Name ethyl N-phenylcarbamate nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1212063-95-0

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[(2S)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1

InChI Key

AMRQXHFXNZFDCH-VIFPVBQESA-N

Isomeric SMILES

CCNC(=O)[C@H](C)OC(=O)NC1=CC=CC=C1

Canonical SMILES

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1

Purity

98

Origin of Product

United States

Synthetic Methodologies for 1s 1 Ethylcarbamoyl Ethyl N Phenylcarbamate and Analogues

Stereoselective Synthetic Routes and Asymmetric Induction

Achieving the specific (1S) configuration of the stereocenter in (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is paramount. This section details the primary strategies employed to control the stereochemistry during its synthesis and that of related N-phenylcarbamate analogues.

Enantioselective Formation of the (1S) Configuration

The enantioselective synthesis of the (1S)-1-(ethylcarbamoyl)ethyl moiety often begins with derivatives of (S)-alanine. beilstein-journals.orgresearchgate.net Stereoselective methods are employed to ensure the retention or controlled inversion of this chirality throughout the synthetic sequence. One common approach involves the use of (S)-allylalanine derivatives, which can undergo highly chemo- and stereoselective cyclization reactions. acs.orgnih.gov The choice of protecting groups on the amino acid is crucial in directing the reaction towards the desired stereochemical outcome, with diastereomeric ratios up to 96:4 being achievable. acs.orgnih.gov These processes are often stereoconvergent, meaning that regardless of the initial stereochemistry of a particular reactant, the process leads to a single desired stereoisomer of the product. acs.orgnih.gov

Another strategy involves the stereoselective catalytic hydrogenation of precursor molecules. For instance, the hydrogenation of (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanamines can lead to the saturation of the pyrimidine (B1678525) ring, affording a mixture of diastereomers that can then be separated. researchgate.net The development of efficient procedures for these transformations is critical, aiming for high yields, short reaction times, and mild reaction conditions. acs.orgnih.gov

Chiral Auxiliary and Catalyst-Controlled Approaches to Carbamate (B1207046) Chirality

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral carbamates, chiral auxiliaries such as Evans' oxazolidinones, (-)-8-phenylmenthol, and (1R,2S)-trans-2-phenyl-1-cyclohexanol have been utilized. slideshare.net These auxiliaries can direct alkylation, aldol, and Diels-Alder reactions to proceed with high stereoselectivity. slideshare.net For example, an acid chloride substrate can react with an oxazolidinone to form an imide, and substituents on the oxazolidinone direct subsequent reactions to the alpha position of the carbonyl group of the substrate.

In addition to chiral auxiliaries, catalyst-controlled approaches are also pivotal. Copper-catalyzed asymmetric reactions, for instance, have been used in the enantioselective synthesis of axially chiral carbamates and amides utilizing carbon dioxide. rsc.orgacs.org These methods offer mild reaction conditions, a broad substrate scope, and excellent enantioselectivity. rsc.org Bifunctional organocatalysts have also been developed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated basic amines and carbon dioxide. acs.orgepa.gov These catalysts are designed to stabilize a carbamic acid intermediate while activating it for subsequent enantioselective bond formation. acs.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reactions Controlled Reference
Evans' Oxazolidinones Aldol reactions, alkylation reactions, Diels-Alder reactions
(-)-8-Phenylmenthol Prostaglandin synthesis slideshare.net
(1R,2S)-trans-2-phenyl-1-cyclohexanol Alternative to menthol (B31143) derivatives slideshare.net
Camphorsultam Michael additions, Claisen rearrangements wikipedia.org
Pseudoephedrine Asymmetric alkylation for synthesis of optically active carboxylic acids wikipedia.org

Resolution Techniques for Racemic Precursors in N-Phenylcarbamate Synthesis

When a synthesis results in a racemic mixture (a 50:50 mixture of two enantiomers), resolution techniques are necessary to separate the desired enantiomer. libretexts.org Since enantiomers have identical physical properties, this separation can be challenging. libretexts.org The most common method involves converting the racemic mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral resolving agent. wikipedia.org Diastereomers have different physical properties, allowing for their separation by methods such as crystallization. libretexts.orgwikipedia.org

For the resolution of racemic amines, chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are commonly used. libretexts.orggoogleapis.com The reaction forms diastereomeric salts with different solubilities, which can then be separated. wikipedia.org For example, the resolution of 3-(1-dimethylamino ethyl) phenol (B47542) can be achieved using optically active tartaric acid or its derivatives. googleapis.com

Enzymatic resolution is another powerful technique. nih.govacs.org Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. For instance, L-amino acid transaminases have been used for the preparation of enantiomerically enriched D-β-heterocyclic alanine (B10760859) derivatives. nih.gov Lipases are also widely used for the resolution of racemic amines through selective acylation. acs.org

Table 2: Common Chiral Resolving Agents

Resolving Agent Type of Racemic Mixture Resolved Reference
(+)-Tartaric acid Racemic bases libretexts.orggoogleapis.com
(-)-Mandelic acid Racemic bases libretexts.org
(+)-Camphor-10-sulfonic acid Racemic bases libretexts.org
Brucine Racemic acids wikipedia.org
(+)-Cinchotoxine Racemic tartaric acid wikipedia.org

Strategic Approaches to Carbamate Linkage Formation

The formation of the carbamate linkage is a key step in the synthesis of this compound. Modern synthetic strategies are increasingly focused on avoiding hazardous reagents like phosgene (B1210022) and utilizing sustainable feedstocks such as carbon dioxide.

Phosgene-Free and Green Chemistry Methodologies for N-Phenylcarbamates

Traditionally, the synthesis of carbamates often involved the use of highly toxic phosgene or its derivatives. ingentaconnect.com However, significant efforts have been made to develop phosgene-free and more environmentally benign "green" methodologies. rsc.orgrsc.org One such approach is the reaction of amines with methyl carbamate in the presence of a catalyst like ZnCl2. researchgate.net This method has been shown to achieve high conversion and selectivity for the desired N-phenyl carbamate. researchgate.net

Another phosgene-free route involves the reaction of an amine, an alcohol, and urea (B33335) over a solid catalyst. rsc.org For example, N-substituted carbamates have been successfully synthesized in high yields using a TiO2–Cr2O3/SiO2 catalyst. rsc.org The use of urea as a carbonyl source is an attractive alternative to phosgene. rsc.org Additionally, the reaction of phenylurea with methanol (B129727) has been studied as a novel non-phosgene process for the synthesis of methyl N-phenyl carbamate. researchgate.net

The direct synthesis of carbamates from amines, alcohols, and carbon dioxide represents a particularly green approach. rsc.org Basic catalysts can facilitate the conversion of both linear and branched aliphatic amines to the corresponding carbamates under mild reaction conditions.

Carbon Dioxide Fixation in Carbamate Synthesis

The utilization of carbon dioxide (CO2) as a C1 source for chemical synthesis is a major area of green chemistry research, as CO2 is non-toxic, abundant, and inexpensive. ingentaconnect.com In the context of carbamate synthesis, CO2 can react with amines to form carbamic acids, which can then be converted to carbamates. wikipedia.org

Several catalytic systems have been developed to facilitate the synthesis of carbamates from CO2, amines, and alcohols or alkyl halides. organic-chemistry.org A three-component coupling of amines, CO2, and halides in the presence of cesium carbonate and TBAI offers an efficient route to carbamates under mild conditions. organic-chemistry.org This method is advantageous as it avoids N-alkylation of the amine and overalkylation of the carbamate, and chiral substrates are resistant to racemization. organic-chemistry.org

Continuous flow methodologies for carbamate synthesis from CO2 have also been developed, which can significantly reduce reaction times. acs.org For example, a continuous process using amines, alkyl halides, and CO2 in the presence of DBU has been reported to produce carbamates in good to excellent yields within 50 minutes. acs.org The direct conversion of low-concentration CO2 into carbamates has also been achieved using Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. organic-chemistry.org

Table 3: Phosgene-Free Methods for N-Phenylcarbamate Synthesis

Reactants Catalyst/Conditions Product Reference
Aniline (B41778), Methyl Carbamate, Methanol ZnCl2, 433K Methyl N-phenyl carbamate researchgate.net
Amines, Urea, Alcohols TiO2–Cr2O3/SiO2 N-substituted carbamates rsc.org
Phenylurea, Methanol Basic catalyst Methyl N-phenyl carbamate researchgate.net
Amines, Alcohols, CO2 Basic catalysts, 2.5 MPa CO2 Carbamates rsc.org
Amines, CO2, Halides Cesium carbonate, TBAI Carbamates organic-chemistry.org

C-N Coupling Reactions and Metal-Free Protocols for Arylcarbamates

Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for forming C-N bonds. An efficient synthesis of N-aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. mit.eduorganic-chemistry.org In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.orgresearchgate.net This methodology is versatile, providing access to major carbamate protecting groups as well as S-thiocarbamates. mit.edumit.edu The use of aryl triflates as the electrophilic partner can expand the substrate scope, allowing for the synthesis of more complex and sterically hindered carbamates. organic-chemistry.org

Catalyst SystemAryl Partner (ArX)NucleophileProductYieldReference
Pd₂(dba)₃ / L1Aryl ChlorideNaOCN, R-OHN-Aryl Carbamate82-92% mit.edu
Pd₂(dba)₃ / L1Aryl TriflateNaOCN, R-OHN-Aryl Carbamate75-84% mit.edu
CuI / LigandAryl HalideKOCN, R-OHN-Aryl CarbamateGood researchgate.net
*L1 refers to a specific phosphine (B1218219) ligand used in the study.

In parallel, metal-free protocols have gained prominence as more sustainable alternatives. One notable method involves the reaction of aromatic amines with cyclic organic carbonates, facilitated by an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This approach is chemo- and site-selective, proceeding under mild, ambient conditions to produce a wide variety of N-aryl carbamates in good to excellent yields. Another metal-free strategy generates an aryl isocyanate intermediate from an arylamine and carbon dioxide (CO₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU); the isocyanate is then trapped by an alcohol to form the carbamate. organic-chemistry.org

Alternative Reagent-Based Syntheses (e.g., Urea, Dimethyl Carbonate, Carbamoyl (B1232498) Chlorides)

Beyond C-N coupling, several reagent-based methods are employed for arylcarbamate synthesis, offering alternatives that avoid potentially expensive catalysts or sensitive intermediates.

Carbamoyl Chlorides: A traditional and robust method for synthesizing carbamates involves the reaction of a carbamoyl chloride with an alcohol or phenol. researchgate.net For instance, N-ethyl,N-methyl carbamoyl chloride can react with a substituted phenol in the presence of a catalyst like zinc chloride (ZnCl₂) to produce the corresponding aryl carbamate in high yield. acs.org This method is chemoselective, tolerating a range of other functional groups such as nitro, keto, and aldehyde moieties. acs.org The carbamoyl chloride itself can be generated from the reaction of a secondary amine with phosgene or a phosgene equivalent like triphosgene. mdpi.com

Dimethyl Carbonate (DMC): As a non-toxic and environmentally benign reagent, dimethyl carbonate has emerged as a valuable building block for carbamate synthesis. rsc.org A facile synthesis of N-aryl carbamates can be achieved by reacting aromatic amines with DMC under solvent-free conditions, often catalyzed by a simple base system like K₂CO₃/Bu₄NBr. researchgate.net This approach, known as methoxycarbonylation, can also be applied to aromatic nitro compounds, which are reduced and subsequently carbonylated in the presence of a promoter like Mo(CO)₆. rsc.orgrsc.org The choice of base can selectively determine whether the primary product is the carbamate or a further N-methylated carbamate. rsc.org

Urea and Urea Derivatives: The alcoholysis of urea or its derivatives presents another pathway to carbamates. nih.gov While challenging, the reaction between an amine and a carbonate, such as diphenyl carbonate, can produce carbamate intermediates that are subsequently converted into unsymmetrical ureas. thieme-connect.com More efficiently, urea derivatives can be synthesized from alkyl ammonium (B1175870) carbamates, which are readily formed from amines and low concentrations of CO₂. nih.gov These methods are part of a broader effort to utilize CO₂ as a C1 feedstock for chemical synthesis. nih.gov

ReagentSubstratesKey ConditionsProductReference(s)
Carbamoyl ChlorideR₂NCOCl + Ar-OHZnCl₂ catalystAryl Carbamate acs.org
Dimethyl CarbonateAr-NH₂ + (MeO)₂COK₂CO₃/Bu₄NBrN-Aryl Carbamate researchgate.net
Dimethyl CarbonateAr-NO₂ + (MeO)₂COMo(CO)₆, BaseN-Aryl Carbamate rsc.orgrsc.org
Urea (Alcoholysis)R-OH + UreaCatalystO-Alkyl Carbamate nih.gov

Derivatization and Structural Elaboration Strategies

The core structure of this compound offers multiple sites for chemical modification to generate analogues with diverse properties. Strategies can target the ethylcarbamoyl moiety, the N-phenyl ring, or both, enabling the systematic exploration of structure-activity relationships.

Chemical Modification of the Ethylcarbamoyl Moiety

The ethylcarbamoyl group (-C(O)NHCH₂CH₃) contains a secondary amide linkage, which presents opportunities for chemical transformation. The N-H proton of phenylcarbamates derived from primary amines is reactive. acs.org Under basic conditions, this proton can be removed, leading to an E1cb-type elimination that generates an isocyanate intermediate. acs.org This highly reactive intermediate can then be trapped by a nucleophile. For example, reaction with another amine leads to the formation of a new urea derivative, effectively transforming the carbamate moiety. acs.org This reactivity allows for the conversion of the carbamate into a different functional group, providing a route for structural elaboration.

Functionalization of the N-Phenyl Moiety

The N-phenyl ring is a prime target for introducing structural diversity. The most direct approach is to employ variously substituted anilines as starting materials in the synthetic methods described previously (Sections 2.2.3 and 2.2.4). This allows for the incorporation of a wide range of functional groups at various positions on the aromatic ring.

For post-synthesis modification, standard aromatic functionalization reactions can be applied if the existing functional groups are compatible. For instance, if the N-phenyl ring contains a halogen atom, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination) to introduce new carbon-carbon or carbon-heteroatom bonds. The electronic properties of substituents on the O-phenyl group of carbamates have been shown to significantly influence their reactivity and biological activity, and similar principles apply to the N-phenyl moiety. nih.gov Electron-withdrawing groups on the ring can increase the reactivity of the carbamate group itself. nih.gov

Preparation of Compound Libraries and Analogues

The synthetic methodologies for N-aryl carbamates are well-suited for the construction of compound libraries for high-throughput screening. The robustness and broad substrate scope of palladium-catalyzed C-N coupling reactions allow for a combinatorial approach, where a matrix of different aryl halides and various alcohols can be reacted to produce a large library of structurally diverse analogues. organic-chemistry.orgmit.edu

Similarly, reagent-based approaches can be adapted for parallel synthesis. A library of distinct aromatic amines can be reacted with reagents like dimethyl carbonate or specific carbamoyl chlorides to generate a diverse set of N-aryl carbamates. acs.orgresearchgate.net This strategy has been successfully employed to synthesize libraries of N-aryl carbamate derivatives for screening purposes, such as identifying novel antifungal agents. nih.gov In one such study, a library of 35 carbamate derivatives was prepared from aromatic amides via a Hofmann rearrangement to explore structure-activity relationships. nih.gov This highlights how systematic structural elaboration can lead to the discovery of lead compounds for various applications.

Mechanistic Insights into 1s 1 Ethylcarbamoyl Ethyl N Phenylcarbamate Transformations

Fundamental Reaction Mechanism Investigations

The formation and transformation of carbamates like (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate are governed by fundamental reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient synthetic routes.

The synthesis of carbamates, including N-phenylcarbamates, frequently proceeds through a nucleophilic acyl substitution mechanism. youtube.commasterorganicchemistry.comkhanacademy.org This type of reaction involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com The general mechanism can be catalyzed by either acid or base. byjus.com

Under basic conditions, a nucleophile directly attacks the carbonyl group of a reactant like a chloroformate or an isocyanate to form a tetrahedral intermediate. youtube.combyjus.com This intermediate then collapses, expelling the leaving group to yield the carbamate (B1207046) product. youtube.commasterorganicchemistry.com For instance, the reaction of an alcohol with an isocyanate, a common route to carbamates, involves the nucleophilic attack of the alcohol's oxygen on the highly electrophilic central carbon of the isocyanate.

In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as an alcohol. youtube.combyjus.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a leaving group. byjus.com

The reactivity in nucleophilic acyl substitution is dependent on the nature of both the nucleophile and the leaving group. masterorganicchemistry.com Stronger nucleophiles and better leaving groups generally accelerate the reaction. masterorganicchemistry.combyjus.com

Lewis acids and other catalysts play a significant role in facilitating carbamate synthesis by activating the reactants. Various metal-based catalysts have been shown to be effective in promoting the formation of N-phenylcarbamates and related compounds.

For example, cerium-based complex oxides, particularly CuO–CeO₂, have demonstrated high catalytic performance in the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate. acs.orgacs.org The catalytic activity is attributed to the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites, which are beneficial for the reaction. acs.orgacs.org

Copper catalysts are also utilized, especially in enantioselective syntheses. A copper-catalyzed asymmetric ring-opening reaction of cyclic diaryliodoniums with carbon dioxide and amines provides a direct route to axially chiral carbamates with high yields and enantioselectivities. rsc.orgrsc.org

Iron (II) bromide has been employed as a catalyst in an oxidative approach for the cross-coupling of phenols with formamides to produce phenylcarbamates. tandfonline.com Furthermore, palladium catalysts, such as Xphos Pd G2, are effective in the intermolecular amidation of aryl chlorides to synthesize methyl N-phenylcarbamate derivatives. benthamdirect.com This method is noted for its good chemoselectivity and compatibility with a wide range of functional groups. benthamdirect.com

The general role of a Lewis acid catalyst in the reaction between an alcohol and an isocyanate involves the coordination of the Lewis acid to the oxygen or nitrogen atom of the isocyanate. chempedia.infonih.gov This coordination increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the alcohol. nih.gov

A summary of catalysts used in carbamate synthesis is presented in the table below.

Table 1: Catalysts in Carbamate Synthesis
CatalystReactantsProduct TypeReference
CuO–CeO₂Aniline and Dimethyl CarbonateMethyl N-phenyl carbamate acs.org
Copper ComplexesCyclic Diaryliodoniums, CO₂, and AminesAxially Chiral Carbamates rsc.orgrsc.org
Iron (II) BromidePhenols and FormamidesPhenylcarbamates tandfonline.com
Xphos Pd G2Aryl Chlorides and AmidesMethyl N-phenylcarbamate derivatives benthamdirect.com

In addition to ionic pathways, radical mechanisms offer an alternative for the formation of C-N bonds in carbamates, particularly in metal-free systems. These reactions often involve the generation of highly reactive radical intermediates that can participate in coupling reactions.

One such method for the synthesis of N-phenylcarbamates involves the use of iodine and tert-butyl hydroperoxide (TBHP). researchgate.net This system facilitates the formation of an alkoxycarbonyl radical, which then undergoes a cross-coupling reaction. researchgate.net This approach is notable for its use of inexpensive and readily available starting materials under metal-free conditions. researchgate.net

Another metal-free approach involves the generation of carbamoyl (B1232498) radicals from oxamic acids. nih.gov These radicals can then undergo a cascade radical annulation with 2-(allyloxy)arylaldehydes to produce carbamoylated chroman-4-ones. nih.gov The involvement of a free-radical pathway is supported by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. nih.gov

The Minisci reaction is a classic example of a radical process where an alkyl radical, often generated via decarboxylation of a carboxylic acid, adds to an electron-deficient heteroarene. nih.gov While not a direct carbamate synthesis, the principles of radical generation and subsequent coupling are relevant. The development of redox-active esters as radical precursors has further expanded the scope of these types of cross-coupling reactions. nih.gov These metal-free C-N coupling reactions provide a valuable, and often more environmentally benign, alternative to traditional transition-metal-catalyzed methods. preprints.org

Stereochemical Control Mechanisms in Chiral Carbamate Reactions

The synthesis of chiral carbamates, where stereochemistry is a critical factor, relies on mechanisms that can control the three-dimensional arrangement of atoms in the product.

Achieving high levels of diastereoselectivity and enantioselectivity is a key goal in the synthesis of chiral molecules. In the context of carbamates, this is often accomplished through the use of chiral auxiliaries, catalysts, or reagents.

An example of high diastereoselectivity is observed in the asymmetric 1,2-carbamoyl rearrangement of chiral 2-alkenyl oxazolidine (B1195125) carbamates. nih.gov This rearrangement leads to the formation of α-hydroxy amide derivatives with excellent diastereoselectivity, which is attributed to the specific orientation of the carbamate functionality relative to the chirality of the oxazolidine ring. nih.gov

Enantioselective synthesis of carbamates can be achieved using chiral catalysts. Copper-catalyzed reactions have been successfully employed for the synthesis of axially chiral carbamates, demonstrating high yields and enantioselectivities. rsc.orgrsc.org Similarly, bifunctional organocatalysts have been developed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. acs.orgnih.gov These catalysts are designed to stabilize a carbamic acid intermediate and activate it for subsequent enantioselective carbon-oxygen bond formation. acs.orgnih.gov

The use of new chiral nosyloxycarbamates as aminating reagents also allows for reagent-controlled diastereoselective aminations. researchgate.net The choice of chiral auxiliary or catalyst is therefore paramount in dictating the stereochemical outcome of the reaction.

The table below summarizes selected chiral induction processes for carbamate synthesis.

Table 2: Chiral Induction in Carbamate Synthesis
MethodChiral SourceStereochemical ControlProduct TypeReference
Asymmetric 1,2-Carbamoyl RearrangementChiral Oxazolidine AuxiliaryDiastereoselectiveα-Hydroxy Amides nih.gov
Asymmetric Ring-OpeningChiral Copper CatalystEnantioselectiveAxially Chiral Carbamates rsc.orgrsc.org
CO₂ Capture and CyclizationBifunctional OrganocatalystEnantioselectiveCyclic Carbamates acs.orgnih.gov
Electrophilic AminationChiral NosyloxycarbamateDiastereoselectiveα-Amino Acid Derivatives researchgate.net

The conformation of the reactants and intermediates can significantly influence the stereochemical outcome of a reaction. windows.net In carbamates, rotation around the C–N bond is restricted due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org This leads to the existence of syn and anti rotamers (conformers). nih.govacs.org

The relative stability of these conformers, and thus the preferred conformation, is influenced by steric and electronic effects of the substituents, as well as by the solvent. nih.govnd.edu For N-aryl carbamates, electron-donating groups on the aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu The conformation of the N-aryl ring relative to the carbamate plane can also impact reactivity by affecting the conjugation of the nitrogen lone pair. nd.edu

Rearrangement and Degradation Reaction Pathways of Carbamates

The chemical stability and transformation of carbamates, such as this compound, are dictated by the reactivity of the carbamate functional group. This moiety can undergo several reaction pathways, including intramolecular rearrangements and degradation through hydrolysis or enzymatic action. These transformations are critical in determining the compound's persistence and metabolic fate.

Intramolecular Rearrangements of Substituted Carbamates

Intramolecular rearrangements are a class of organic reactions where a fragment of a molecule moves from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de For N-phenylcarbamates, a notable transformation is the photo-Fries rearrangement. This reaction typically occurs under photolytic (UV light) conditions and involves the homolytic cleavage of the N–C(O) bond. The resulting radicals, confined within a solvent cage, can then recombine to form ortho- and para-amino-substituted aromatic products.

In the case of ethyl N-phenylcarbamate, a structurally related compound, irradiation leads to the formation of ethyl o-aminobenzoate and ethyl p-aminobenzoate, alongside aniline as a cleavage product. The reaction is concentration-dependent, with rearrangement being favored at higher concentrations where hydrogen-bonded aggregations can facilitate the process. By analogy, this compound could potentially undergo a similar photo-induced rearrangement, yielding substituted aminobenzoate derivatives.

Another relevant rearrangement for carbamate analogues is the Newman-Kwart rearrangement (NKR), which involves the intramolecular migration of an aryl group in O-thiocarbamates to form S-thiocarbamates at elevated temperatures. organic-chemistry.org While not directly applicable to this compound due to the absence of a thiocarbonyl group, the NKR illustrates the principle of intramolecular aryl migration in carbamate-like structures, which is driven by the formation of a more thermodynamically stable C=O bond from a C=S bond. organic-chemistry.org The mechanism is considered an intramolecular aromatic nucleophilic substitution, and its rate is enhanced by electron-withdrawing groups on the aromatic ring. organic-chemistry.org

Hydrolytic and Enzymatic Degradation Mechanisms

The carbamate linkage is susceptible to cleavage through both chemical hydrolysis and enzymatic catalysis. These degradation pathways are fundamental to the metabolism and environmental breakdown of carbamate-containing compounds. bohrium.comfrontiersin.org

Hydrolytic Degradation

The hydrolysis of N-phenylcarbamates can proceed through different mechanisms depending on the pH of the environment. Under alkaline (basic) conditions, the hydrolysis of substituted phenyl N-phenylcarbamates is consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This pathway involves a two-step process:

Deprotonation: A base removes the proton from the carbamate nitrogen, forming an anionic conjugate base. nih.gov

Elimination: The phenolate (B1203915) leaving group is expelled, leading to the formation of a transient phenyl isocyanate intermediate. rsc.orgnih.gov

This isocyanate is highly reactive and is quickly trapped by water to form carbamic acid, which then decarboxylates to yield aniline and carbon dioxide. nih.gov The rate of this reaction is significantly influenced by substituents on the phenyl ring. rsc.org For N,N-disubstituted carbamates that lack a proton on the nitrogen, the hydrolysis is much slower and proceeds through a BAc2 (Base-catalyzed Acyl substitution) mechanism, involving direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.orgacs.org Given that this compound has a proton on the nitrogen of the N-phenylcarbamate group, the E1cB mechanism is the more probable pathway for its alkaline hydrolysis.

Condition Proposed Mechanism Key Intermediate Primary Products
Alkaline (Basic) pHE1cB (Elimination Unimolecular conjugate Base) rsc.orgPhenyl isocyanate nih.govAniline, (S)-2-aminobutanamide, Carbon Dioxide
Acidic pHAAc2 (Acid-catalyzed Acyl substitution)Protonated CarbamateAniline, (S)-2-((ethoxycarbonyl)amino)butanoic acid

Enzymatic Degradation

Enzymatic hydrolysis is a primary route for the biological degradation of carbamates. bohrium.comnih.gov Carboxylesterases (EC 3.1.1) and other hydrolases are the key enzymes responsible for cleaving the carbamate ester bond. bohrium.comfrontiersin.orgnih.gov This process is a crucial first step in the metabolism and detoxification of many carbamate pesticides. bohrium.comfrontiersin.org

The general mechanism for esterase-catalyzed hydrolysis involves a catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site. The reaction proceeds in two main stages:

Acylation: The serine residue's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the alcohol or phenol (B47542) portion of the carbamate. mdpi.com

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, hydrolyzing it and regenerating the free enzyme while releasing the carbamic acid. mdpi.com The carbamic acid is unstable and decomposes to the corresponding amine and carbon dioxide.

For this compound, enzymatic hydrolysis would cleave the ester linkage to release aniline and an unstable carbamic acid derivative, which would then break down further. Enzymes like acylase and acetylcholinesterase have been shown to stereoselectively hydrolyze amino acid carbamates. nih.gov This suggests that the enzymatic degradation of this compound could also be stereoselective, influenced by the chiral center in the ethylcarbamoyl)ethyl moiety.

Enzyme Class Function Mechanism Potential Products for this compound
Carboxylesterases bohrium.comCatalyze the hydrolysis of the carbamate ester linkage.Nucleophilic attack by a serine residue in the active site. mdpi.comAniline, (S)-2-aminobutanamide, Carbon Dioxide
Acylases nih.govCan stereoselectively cleave carbamyl groups.Hydrolysis of the N-acyl bond.L-amino acids from racemic carbamate precursors. nih.gov
Amidases nih.govHydrolyze amide bonds.May act on the ethylcarbamoyl amide linkage.(S)-2-(phenylcarbamoyloxy)butanoic acid, Ethylamine (B1201723)

Advanced Analytical and Spectroscopic Methodologies for Structural and Stereochemical Analysis

Sophisticated Spectroscopic Techniques for Molecular Architecture

Spectroscopic methods are fundamental in determining the connectivity of atoms and the nature of functional groups within the molecule. For a compound with the complexity of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, high-resolution techniques are essential.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected signals would include triplets and quartets for the ethyl groups, multiplets for the aromatic protons of the phenyl ring, a quartet for the methine (CH) proton at the stereocenter, and distinct signals for the two N-H protons, which may exhibit broadening due to quadrupole effects and chemical exchange. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two distinct carbonyl (C=O) carbons of the carbamate (B1207046) groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the ethyl and ethylcarbamoyl moieties. rsc.org The chemical shift of the carbon atom at the chiral center is particularly important for confirming the molecular structure.

Expected NMR Data for this compound (based on analogous compounds)

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Phenyl-H (aromatic) 7.0–7.4 (m) 118–140
Phenyl-NH 6.6–7.1 (br s) N/A
Ethylcarbamoyl-NH Variable (br s) N/A
Chiral CH Variable (q) ~50-60
Phenylcarbamate C=O N/A ~153-155
Ethylcarbamoyl C=O N/A ~170-175
Ethylcarbamoyl-CH₂ ~3.2 (q) ~35
Ethylcarbamoyl-CH₃ ~1.1 (t) ~15
Chiral CH-CH₃ ~1.4 (d) ~18-20

(Note: Shifts are estimates based on data for similar N-phenylcarbamate and ethylamide structures. Actual values may vary depending on solvent and experimental conditions.)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic vibrations of the carbamate and amide functionalities.

Key expected absorption bands include:

N-H Stretching: Two distinct bands in the region of 3200–3400 cm⁻¹, corresponding to the two N-H groups in the molecule. rsc.org

C=O Stretching: Strong absorption bands around 1640-1740 cm⁻¹. The two carbonyl groups (one from the phenylcarbamate and one from the ethylcarbamoyl group) would likely show distinct, possibly overlapping, strong peaks in this region. rsc.orgmdpi.com

C-N Stretching: Bands in the 1200–1350 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Signals characteristic of the phenyl group would appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Amide/Carbamate) Stretching 3200–3400
C=O (Carbamate/Amide) Stretching 1640–1740
C-N (Amide/Carbamate) Stretching 1200–1350
Aromatic C=C Stretching 1450–1600

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula C₁₂H₁₆N₂O₃. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful analytical tool.

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the carbamate and amide bonds. Expected key fragments could include:

Aniline (B41778) ion (m/z 93): From the cleavage of the N-phenylcarbamate group. This is a very common fragment for N-phenylcarbamates. nih.gov

Phenyl isocyanate ion (m/z 119): Resulting from a rearrangement and cleavage.

Loss of the ethylcarbamoyl group.

Cleavage at the chiral center.

Due to the thermal lability of many carbamates, soft ionization techniques such as electrospray ionization (ESI) are often preferred, especially in LC-MS, to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

Chromatographic Separations and Chiral Recognition Studies

Chromatographic methods are essential for separating the target compound from impurities and, crucially, for resolving its enantiomers to ensure stereochemical purity.

The separation of the (1S) enantiomer from its (1R) counterpart is a significant analytical challenge, achievable primarily through chiral chromatography. The development of effective chiral stationary phases (CSPs) is key to this process. For N-phenylcarbamate derivatives, polysaccharide-based and cyclodextrin-based CSPs have proven to be highly effective. nih.govmdpi.com

Polysaccharide-based CSPs: Columns with selectors like cellulose (B213188) or amylose (B160209) derivatized with phenylcarbamates (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are widely used and highly successful for resolving a broad range of chiral compounds, including carbamates. nih.govmdpi.com The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

Cyclodextrin-based CSPs: Phenylcarbamate-derivatized cyclodextrins are also effective selectors. researchgate.netnih.govresearchgate.net Chiral recognition can occur through the inclusion of the analyte's phenyl group into the hydrophobic cyclodextrin (B1172386) cavity or through interactions with the carbamate groups on the exterior of the cyclodextrin. nih.govresearchgate.net

The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) significantly influences the retention and enantioselectivity of the separation. nih.govresearchgate.net

Commonly Used Chiral Stationary Phases for Phenylcarbamate Derivatives

CSP Type Chiral Selector Example Typical Interaction Mechanism
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) π-π stacking, H-bonding, dipole-dipole
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) π-π stacking, H-bonding, dipole-dipole

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are used for the analysis of carbamates, often coupled with mass spectrometry for definitive identification. mdpi.comresearchgate.net

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is the most common technique for carbamate analysis due to the thermal instability of these compounds. researchgate.netnih.govepa.gov Reversed-phase LC using C18 columns is frequently employed for separating carbamates from other components in a mixture. researchgate.netnih.gov When coupled with a chiral stationary phase, chiral HPLC can be used to determine the enantiomeric excess of this compound.

Gas Chromatography (GC): Direct GC analysis of carbamates can be challenging as they can degrade at high injector temperatures. researchgate.netnih.gov However, specialized techniques can overcome this limitation. Cold on-column injection minimizes thermal exposure, allowing for the analysis of intact carbamates. nih.gov Alternatively, derivatization of the carbamate can be performed to create a more thermally stable compound suitable for GC analysis. scispec.co.th Multidimensional GC (GCxGC) could offer superior resolution for analyzing the compound in complex matrices.

Principles of Chiral Recognition in Chromatography and Receptor Design

Chiral recognition is a process of fundamental importance in pharmaceutical and chemical analysis, enabling the separation of enantiomers and the study of their distinct biological activities. For "this compound," which is a derivative of the chiral amino acid L-alanine, chromatographic and receptor-based methods are paramount for its stereochemical analysis.

The enantioselective recognition of N-phenylcarbamate derivatives of amino acids is often achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated significant success in resolving a wide array of chiral compounds, including carbamates. yakhak.org The separation mechanism on these CSPs is predicated on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

For "this compound," the key interaction sites for chiral recognition are:

Hydrogen Bonding: The N-H protons of both the phenylcarbamate and the ethylcarbamoyl moieties can act as hydrogen bond donors. The carbonyl oxygens of these groups can act as hydrogen bond acceptors. The specific spatial arrangement of these groups in the (1S)-configuration dictates the geometry of hydrogen bonding with the chiral selector.

Dipole-Dipole Interactions: The polar carbamate groups introduce significant dipole moments in the molecule, which can interact with polar sites on the CSP.

π-π Interactions: The phenyl group of the N-phenylcarbamate moiety can engage in π-π stacking interactions with aromatic residues on the chiral selector.

The design of synthetic receptors for the chiral recognition of amino acid derivatives is another area of active research. nih.govnih.govnih.gov These receptors are designed to have a complementary shape and functionality to the target analyte, leading to selective binding of one enantiomer over the other. For a molecule like "this compound," a synthetic receptor would likely incorporate functional groups capable of forming multiple hydrogen bonds with the carbamate and amide functionalities, as well as a hydrophobic pocket to accommodate the phenyl and ethyl groups. The stereochemical information is then translated into a measurable signal, such as a change in fluorescence or a shift in an NMR spectrum. acs.org

The following table summarizes the key interactions and principles involved in the chiral recognition of "this compound."

Interaction Type Molecular Features of this compound Role in Chiral Recognition
Hydrogen BondingN-H groups (carbamate and amide), C=O groups (carbamate and amide)Formation of specific, directional interactions with the chiral selector or receptor, leading to differential stability of diastereomeric complexes.
Dipole-Dipole InteractionsPolar carbamate and amide functionalitiesContribution to the overall binding affinity and orientation of the analyte within the chiral environment.
π-π StackingPhenyl groupInteraction with aromatic moieties on the chiral selector, providing additional stability to the complex.
Steric HindranceEthyl and phenyl substituentsThe three-dimensional arrangement of these groups influences the accessibility of the interaction sites and can lead to enantioselective repulsion.

Crystallographic and Diffraction Studies for Solid-State Structures

The solid-state structure of a chiral molecule provides definitive proof of its absolute configuration and offers insights into its packing arrangements and intermolecular interactions.

X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule. mit.eduresearchgate.net For an enantiomerically pure compound like "this compound," it is expected to crystallize in a non-centrosymmetric space group. nih.govnih.gov

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. mit.eduresearchgate.net When X-rays interact with electrons, a small phase shift occurs, which is dependent on the atomic number of the atom and the wavelength of the X-rays. For non-centrosymmetric crystals, this effect leads to a breakdown of Friedel's law, meaning that the intensity of a reflection (hkl) is not equal to the intensity of its inverse (-h-k-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute configuration of the molecule can be determined. While this effect is more pronounced for molecules containing heavier atoms, modern diffractometers and computational methods allow for the reliable determination of the absolute configuration of light-atom molecules, such as the target compound, which contains only carbon, hydrogen, nitrogen, and oxygen. mit.edunih.gov

While a specific crystal structure for "this compound" is not publicly available, based on the crystal structures of related N-phenylcarbamates and L-alanine derivatives, a number of structural features can be anticipated. researchgate.net The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the N-H and C=O groups of the carbamate and amide functionalities. These interactions would link the molecules into chains, sheets, or more complex three-dimensional architectures.

The table below presents hypothetical, yet plausible, crystallographic data for "this compound," based on known structures of similar compounds.

Crystallographic Parameter Expected Value/Characteristic Significance
Crystal SystemOrthorhombic or MonoclinicCommon crystal systems for organic molecules.
Space GroupNon-centrosymmetric (e.g., P2₁2₁2₁)A prerequisite for a chiral, enantiomerically pure compound.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Molecules per Asymmetric Unit (Z')1 or moreIndicates the number of crystallographically independent molecules.
Hydrogen Bonding MotifsN-H···O=CKey interactions that dictate the crystal packing and influence physical properties.
Flack ParameterClose to 0A parameter used in the refinement of the crystal structure that confirms the correct absolute configuration has been assigned.

Solid-State NMR for Polymorphism and Crystal Packing

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including the identification of polymorphs, the study of crystal packing, and the analysis of molecular dynamics. researchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development, as different polymorphs can exhibit different physical properties, such as solubility and stability. SSNMR is highly sensitive to the local environment of the nuclei, making it an excellent tool for distinguishing between different polymorphs. nih.govnih.gov In different polymorphs, the molecules will have slightly different conformations or packing arrangements, leading to distinct chemical shifts in the SSNMR spectra.

For "this compound," ¹³C and ¹⁵N SSNMR would be particularly informative. The chemical shifts of the carbonyl carbons and the amide and carbamate nitrogens would be especially sensitive to changes in hydrogen bonding and molecular conformation. By comparing the SSNMR spectra of different batches of the compound, it would be possible to identify the presence of different polymorphs or a mixture of forms.

Furthermore, SSNMR can provide insights into the crystal packing through techniques that measure internuclear distances and molecular motion. For example, cross-polarization magic-angle spinning (CP-MAS) experiments can be used to enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N and to provide information about the proximity of different atoms. nih.gov Measurements of spin-lattice relaxation times (T₁) can reveal information about molecular dynamics and disorder within the crystal lattice. nih.gov

The following table illustrates how hypothetical ¹³C SSNMR data could be used to differentiate between two polymorphs of "this compound."

Carbon Atom Polymorph A Chemical Shift (ppm) Polymorph B Chemical Shift (ppm) Rationale for Difference
Phenylcarbamate C=O155.2156.8Difference in hydrogen bond strength or length involving the carbonyl group.
Ethylcarbamoyl C=O174.5173.1Altered conformation of the ethylcarbamoyl side chain affecting the electronic environment of the carbonyl carbon.
Aromatic Carbons118-140119-141Subtle changes in π-π stacking interactions between the phenyl rings in the crystal lattice.
Aliphatic Carbons15-5015-51Variations in the torsion angles of the ethyl and ethylcarbamoyl groups.

Computational and Theoretical Investigations of 1s 1 Ethylcarbamoyl Ethyl N Phenylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into electron distribution, orbital energies, and molecular properties that are not always accessible through experimental techniques alone.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its ground state properties.

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

For instance, in a QSTR (Quantitative Structure-Toxicity Relationship) study of various carbamates, DFT calculations were used to determine electronic descriptors such as HOMO and LUMO energies, chemical potential, and hardness to correlate with their toxicity. nih.gov A similar approach for this compound would involve calculating these properties to predict its reactivity profile.

A molecular electrostatic potential (MEP) map could also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Carbamate (B1207046)

Property Description Typical Calculated Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.0 to -8.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. 0.5 to 2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. 6.5 to 10.0 eV

Note: The values in this table are representative examples based on general carbamate structures and are for illustrative purposes only.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For this compound, vibrational frequencies corresponding to IR and Raman spectra can be calculated. nih.gov These calculations can help in the assignment of experimental vibrational bands to specific functional groups, such as the C=O and N-H stretching vibrations of the carbamate linkages. Studies on aryl (trichloroacetyl)carbamate derivatives have shown an excellent correlation between DFT-calculated and experimental IR, ¹H NMR, and ¹³C NMR data. physchemres.org

The conformational preferences of the molecule are dictated by the relative energies of its different spatial arrangements (conformers). Due to the presence of several rotatable single bonds, this compound is expected to have a complex conformational landscape. Computational methods can be used to identify the most stable conformers by systematically rotating the bonds and calculating the energy of each resulting structure. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. For example, studies on diethyl N,N′-(1,3-phenylene)dicarbamate have highlighted the importance of syn and anti conformations of the carbamate group in determining its ability to form host-guest complexes. nih.gov

Transition State Analysis for Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to predicting product formation and reaction rates. Transition state theory, in conjunction with quantum chemical calculations, allows for the identification of transition state structures, which are the high-energy intermediates that connect reactants and products.

For this compound, potential reactions of interest include hydrolysis of the carbamate or ester linkages. Computational chemists can model these reaction pathways, calculate the activation energies by locating the transition states, and thus predict the feasibility and kinetics of the reaction. For example, ab initio studies on the formation of carbamates from CO₂ and alkanolamines have been used to elucidate the reaction mechanism, suggesting a single-step, third-order reaction is most likely. epa.gov Similar computational approaches could be applied to study the decomposition or other reactions of this compound. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or for simulating molecular motion over time. Molecular modeling and dynamics simulations offer a complementary approach to study the conformational flexibility and intermolecular interactions of molecules.

Conformational Search and Energy Landscape Analysis

A thorough exploration of the conformational space of this compound is essential for understanding its behavior. A conformational search can be performed using molecular mechanics force fields, which are less computationally demanding than quantum methods. This search generates a large number of possible conformations, which are then minimized to find the local energy minima on the potential energy surface.

The results of a conformational search are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This landscape reveals the relative populations of different conformers at a given temperature. Studies on flexible organic molecules like 3-phenylpropanol have demonstrated the utility of combining experimental techniques with ab initio calculations to map their conformational landscapes. rsc.org A similar approach would be invaluable for understanding the conformational preferences of this compound. A recent study on a carbamate monomer successfully combined IR, VCD, and NMR spectroscopy with DFT simulations to explore its potential energy surface in a nonpolar, aprotic environment. nih.gov

Table 2: Illustrative Conformational Analysis Data for a Flexible Carbamate

Dihedral Angle Description Low-Energy Conformations
τ₁ (O-C-N-C) Rotation around the carbamate C-N bond Typically near 180° (trans) or 0° (cis)
τ₂ (C-N-C-C) Rotation around the N-aryl bond Determines the orientation of the phenyl ring

| τ₃ (C-O-C-C) | Rotation around the ester C-O bond | Influences the position of the ethyl group |

Note: This table illustrates the types of dihedral angles that would be analyzed in a conformational study of this compound.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. This allows for the investigation of dynamic processes such as conformational changes, solvation, and intermolecular interactions.

For this compound, MD simulations could be used to study its behavior in different solvents, such as water or organic solvents. These simulations would provide insights into how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. For example, MD simulations have been used to study the formation of carbamate ions during CO₂ absorption in aqueous amine solutions, revealing the role of hydroxide (B78521) ions in the reaction mechanism. researchgate.net

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules. This is particularly relevant for understanding its potential biological activity. By simulating the compound in the binding site of a protein, for instance, one could study the stability of the complex and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. Such simulations have been performed for carbamate adducts to investigate their stability in the ligand-binding core of receptors. nih.gov

Force Field Development and Validation for Carbamate Systems

The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is fundamentally dictated by the quality of the underlying empirical force field. ethz.ch A force field is a collection of parameters and mathematical functions that approximate the potential energy of a system of atoms, enabling the simulation of molecular behavior. ethz.chmdpi.com For carbamate systems, including N-phenylcarbamates, the development of accurate force fields is crucial for understanding their conformational dynamics, interactions, and thermodynamic properties.

The process of parameterizing a force field is a hierarchical and meticulous task. nih.gov It typically begins with defining atom types and obtaining initial parameters from existing, well-established force fields such as CHARMM (Chemistry at Harvard Molecular Mechanics), OPLS-AA (Optimized Potentials for Liquid Simulations), or AMBER (Assisted Model Building with Energy Refinement). nih.govnih.govresearchgate.net These initial parameters are then refined through a rigorous fitting procedure.

A key aspect of this refinement involves adjusting parameters to reproduce high-level quantum mechanical (QM) data, such as potential energy surfaces derived from Density Functional Theory (DFT) calculations. nih.gov For instance, dihedral angle parameters, which govern the rotational energy barriers around bonds, are often adjusted to match the conformational energies predicted by QM calculations. nih.gov This ensures that the force field accurately represents the intrinsic conformational preferences of the carbamate moiety.

Validation is the final and most critical step. The newly developed force field parameters are tested for their ability to reproduce a wide range of experimental data. This can include crystallographic data to ensure correct prediction of solid-state conformations, as well as condensed-phase properties like melt density, volume expansivity, and glass transition temperatures for polymeric systems. nih.govnih.gov

Modern force field development is increasingly moving beyond traditional fixed-charge models. Additive force fields with fixed partial charges can struggle to accurately describe the diverse and dynamic electronic environments found in complex biological systems. nih.gov To address this, polarizable force fields, such as the Drude polarizable force field, have been developed. nih.gov These models explicitly account for electronic polarization, allowing for a more accurate description of electrostatic interactions, which can lead to enhanced conformational flexibility in simulations. nih.gov The inclusion of polarization is particularly important for systems where strong intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, play a dominant role.

Table 1: Hierarchical Strategy for Force Field Parameterization

Computational Approaches to Chiral Discrimination

Modeling Diastereomeric Interactions and Enantioselective Processes

Chiral discrimination, the ability to distinguish between enantiomers, is a fundamental process in biochemistry and analytical chemistry. Computational modeling provides powerful insights into the molecular mechanisms governing this phenomenon. A prominent application is in understanding the enantioselective separation achieved with chiral stationary phases (CSPs) in chromatography, particularly those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) tris(phenylcarbamate). nih.govtandfonline.com

Molecular simulation techniques are employed to model the transient diastereomeric complexes formed between the enantiomers of an analyte and the chiral selector of the CSP. tandfonline.com By calculating the interaction energies between each enantiomer and a model of the CSP, researchers can correlate these energies with the experimentally observed chromatographic elution order. nih.govtandfonline.com The enantiomer that forms the more stable complex, indicated by a more negative interaction energy, is generally the one that is more strongly retained on the column. nih.gov

For example, computational studies on cellulose trisphenylcarbamate (CTPC) have been used to elucidate its chiral recognition mechanism. nih.gov Calculations performed using programs like QUANTA/CHARMm showed that for certain analytes, one enantiomer could interact more closely and with a lower minimum interaction energy with the CTPC. nih.gov These studies identified specific interactions, such as hydrogen bonds between the analyte and the NH protons of the carbamate moieties on the cellulose backbone, as being crucial for chiral recognition. nih.gov Similarly, simulations on amylose tris(3,5-dimethylphenyl)carbamate revealed that the more retained enantiomer interacts with the stationary phase through a combination of hydrogen bonding with the carbamate C=O groups and inclusion within a chiral cleft or groove of the polysaccharide structure. tandfonline.com These models can also explain why some compounds are not resolved, showing little difference in the minimum interaction energies between their enantiomers. nih.gov

Table 2: Example of Calculated Interaction Energies for Chiral Discrimination

Note: Data are hypothetical, based on findings reported in literature where the more negative interaction energy correlates with later elution. nih.gov

Binding Site Analysis and Ligand-Receptor Interactions

Understanding how a ligand like this compound interacts with a biological receptor or enzyme active site is critical for fields such as drug design and toxicology. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for this analysis. nih.govmdpi.com

Molecular docking is first used to predict the preferred binding orientation, or "pose," of the carbamate ligand within the receptor's binding pocket. Following docking, MD simulations are performed to examine the stability of the ligand-receptor complex over time, typically on the nanosecond scale. nih.govmdpi.com These simulations provide a dynamic view of the interactions, revealing how the ligand and receptor adapt to each other. nih.gov

Binding site analysis focuses on identifying the specific non-covalent interactions that stabilize the complex. For carbamate-containing ligands, these interactions commonly include:

Hydrogen Bonds: The carbamate moiety contains both hydrogen bond donors (N-H group) and acceptors (C=O group), which can form strong, directional interactions with polar residues in the binding site, such as serine or histidine. mdpi.com

Hydrophobic and π-stacking Interactions: The phenyl group of the N-phenylcarbamate can engage in favorable hydrophobic interactions with nonpolar residues (e.g., leucine) and π-stacking or alkyl-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. mdpi.com

Computational studies on butyrylcholinesterase (BChE) inhibitors, for example, have shown that carbamate ligands orient their aromatic rings to form π-stacking interactions with a key tryptophan residue (Trp82) in the active site, while the carbamate group itself is positioned near the catalytic serine (Ser198) for covalent modification. mdpi.comchemrxiv.org Similarly, simulations of carbamate adducts in the glutamate (B1630785) receptor 2 (GluR2) binding site have demonstrated their stability and highlighted interactions that mimic those of the natural agonist, glutamate. nih.gov

Beyond identifying interactions, computational techniques like alchemical free energy calculations can be used to compute the relative binding affinity of different ligands, providing a quantitative measure of binding strength that can guide the design of more potent molecules. nih.gov

Table 3: Common Ligand-Receptor Interactions for Carbamate Systems

Table of Mentioned Compounds

Compound Name
This compound
Cellulose trisphenylcarbamate
Amylose tris(3,5-dimethylphenyl)carbamate
Glutamate
Serine
Histidine
Leucine
Tryptophan
Tyrosine
Phenylalanine
Valine
Isoleucine
Alanine (B10760859)
Aspartate

Advanced Applications and Utilization in Chemical Science

Role as a Versatile Synthetic Intermediate

The bifunctional nature of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, containing two distinct carbamate (B1207046) linkages, positions it as a highly adaptable intermediate in organic synthesis. This versatility allows for its use as a precursor to complex molecules, a foundational unit for chemical libraries, and a key component in protecting group strategies.

Precursor in the Synthesis of Complex Organic Molecules

While direct literature on the use of this compound in the total synthesis of complex natural products or pharmaceuticals is limited, the N-phenylcarbamate and ethylcarbamoyl moieties are well-established reactive centers. The N-phenylcarbamate group, for instance, can be a precursor to isocyanates upon thermal or catalytic treatment, which are highly reactive intermediates for the introduction of urea (B33335) or other carbamate functionalities into a molecule.

Furthermore, the secondary carbamate nitrogen in the N-phenylcarbamate group can undergo various transformations. The ethylcarbamoyl group provides an additional site for chemical modification, potentially through hydrolysis to the corresponding amine or through reactions involving the N-H bond. The chirality of the molecule, originating from the (1S)-1-(ethylcarbamoyl)ethyl backbone, is of particular importance in the synthesis of enantiomerically pure bioactive molecules, where specific stereochemistry is often crucial for biological activity. nih.govmdpi.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Functional Group
N-phenylcarbamateThermal/Catalytic CleavageIsocyanate
N-phenylcarbamateHydrolysisAniline (B41778) and Alaninamide derivative
EthylcarbamoylHydrolysisAlanine (B10760859) derivative and Ethylamine (B1201723)
N-H of EthylcarbamoylAlkylation/AcylationN-substituted derivative

Building Block for Advanced Chemical Libraries

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov The defined stereochemistry and multiple functional points of this compound make it an attractive building block for such libraries. nih.gov

By systematically reacting the N-phenylcarbamate and ethylcarbamoyl ends of the molecule with different sets of reagents, a vast array of distinct compounds can be generated. For example, the N-H of the ethylcarbamoyl group could be functionalized with a variety of acyl chlorides, while the N-phenylcarbamate could be transformed into other functional groups. This approach allows for the creation of libraries of compounds with high structural diversity, which can then be screened for desired biological or material properties. researchgate.net

Protecting Group Chemistry in Multistep Organic Synthesis

Protecting groups are essential in multistep organic synthesis to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. masterorganicchemistry.com Carbamates are widely used as protecting groups for amines due to their stability under a range of reaction conditions and the availability of various methods for their removal. masterorganicchemistry.com

The N-phenylcarbamoyl group in this compound can be considered a protecting group for the underlying aniline moiety. A key concept in complex synthesis is the use of orthogonal protecting groups, which are groups that can be removed under different, specific conditions without affecting each other. nih.govsci-hub.se This allows for the selective deprotection and reaction of different functional groups within the same molecule.

For instance, the N-phenylcarbamoyl group can be cleaved under specific reductive or oxidative conditions, which may leave other protecting groups, such as a tert-butoxycarbonyl (Boc) group on another part of the molecule, intact. This orthogonality is crucial for the efficient and controlled synthesis of complex molecules with multiple functional groups. acs.org

Table 2: Examples of Orthogonal Protecting Group Strategies Involving Carbamates

Protecting Group 1Deprotection ConditionProtecting Group 2 (Orthogonal)Deprotection Condition
N-PhenylcarbamoylReductive Cleavage (e.g., H₂, Pd/C)tert-Butoxycarbonyl (Boc)Acidic (e.g., TFA)
N-PhenylcarbamoylOxidative CleavageFluorenylmethyloxycarbonyl (Fmoc)Basic (e.g., Piperidine)
EthylcarbamoylHydrolysis (Strong acid/base)Benzyl (Bn)Hydrogenolysis

Catalytic and Material Science Applications

Beyond its role as a synthetic intermediate, the structural features of this compound lend themselves to applications in catalysis, particularly in directing chemical reactions, and in the design of novel polymeric materials.

Directing Group in Transition Metal-Catalyzed Reactions (e.g., C-H Activation)

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds. wikipedia.org A significant challenge in this field is controlling the regioselectivity of the reaction. This is often achieved by incorporating a "directing group" into the substrate, which coordinates to the metal catalyst and directs it to a specific C-H bond, typically in the ortho position to the directing group. rhhz.net

The carbamate functional group is a well-established directing group in transition metal-catalyzed reactions. acs.orgmagtech.com.cn The oxygen and nitrogen atoms of the N-phenylcarbamate moiety in this compound can chelate to a transition metal center, forming a stable metallacyclic intermediate that facilitates the activation of a C-H bond on the phenyl ring. nih.gov This directed C-H activation allows for the selective introduction of new functional groups at the ortho position of the phenyl ring. nih.govnih.govmit.edu

Table 3: Transition Metal-Catalyzed C-H Activation Directed by Carbamate Groups

CatalystReaction TypeProduct
Palladium (Pd)Arylation, Alkenylationortho-Functionalized Anilines
Rhodium (Rh)Alkenylation, AnnulationFused Heterocyclic Systems
Cobalt (Co)Amidation, Alkylationortho-Substituted Phenols

Components in the Design of Novel Polymeric Materials

The presence of two carbamate groups in this compound makes it a potential monomer or chain extender in the synthesis of polyurethanes and other related polymers. google.com Polyurethanes are a versatile class of polymers with a wide range of applications, and their properties can be tuned by varying the structure of the monomers used in their synthesis. rsc.orgtandfonline.com

The N-phenylcarbamate and ethylcarbamoyl groups can participate in polymerization reactions. For example, under certain conditions, the N-phenylcarbamate could react with diols in a transesterification-like process to form polyurethane chains. researchgate.netmdpi.comgoogle.com The chirality of the monomer could also impart specific properties, such as biodegradability or altered mechanical strength, to the resulting polymer. researchgate.netmdpi.comnih.gov

Furthermore, the potential for this molecule to be converted into a diisocyanate precursor opens up possibilities for its use in traditional polyurethane synthesis. The ability to introduce specific functionalities and stereochemistry into the polymer backbone is a key area of research in modern polymer chemistry. researchgate.netmdpi.comnih.gov

Development of Chiral Separating Agents and Chromatographic Supports

The unique stereochemistry of this compound makes it a valuable candidate for the development of chiral separating agents and chromatographic supports. Chiral separation is a critical process in the pharmaceutical and chemical industries for the isolation of enantiomers, which can exhibit different physiological effects. Phenylcarbamate derivatives, in general, have been successfully employed as chiral selectors in chromatography. nih.govresearchgate.net

The principle behind their application lies in the formation of transient diastereomeric complexes between the chiral stationary phase (CSP) containing the carbamate derivative and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, result in different retention times for each enantiomer, allowing for their separation.

Research into related structures, such as chiral mono- and dicarbamates derived from ethyl (S)-lactate, has demonstrated their effectiveness as chiral solvating agents for enantiodiscrimination by ¹H NMR spectroscopy. researchgate.net These agents have shown the ability to differentiate the resonances of enantiomeric mixtures of amino acid derivatives. researchgate.net This suggests that this compound, with its defined stereocenter and functional groups capable of engaging in selective intermolecular interactions, holds similar promise for the development of novel and efficient chiral separation media.

Further investigation into immobilizing this compound onto a solid support, such as silica (B1680970) gel, could lead to the creation of robust and reusable chiral stationary phases for high-performance liquid chromatography (HPLC) and other chromatographic techniques. The performance of such a CSP would be influenced by various factors, including the mobile phase composition and temperature, which can affect the thermodynamics of the enantioseparation process. researchgate.net

Exploration in Fundamental Biological Chemistry

Mechanistic Probes for Enzyme Function and Inhibition

Carbamate compounds are well-known for their ability to interact with and inhibit various enzymes, often by acting as covalent inhibitors of serine hydrolases. nih.gov This inhibitory action makes them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. The N-phenylcarbamate moiety in this compound is a key structural feature that can participate in such interactions.

Studies on other carbamate derivatives have provided insights into the potential mechanisms of action for this compound. For instance, carbamates have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes crucial for nerve impulse transmission. nih.govajphs.com The inhibition typically involves the carbamylation of a serine residue in the enzyme's active site, forming a stable covalent adduct that inactivates the enzyme. nih.gov The rate of this reaction and the stability of the resulting carbamylated enzyme are influenced by the structure of the carbamate. nih.gov

The specific stereochemistry of this compound could lead to enantio-selectivity in its interaction with target enzymes. nih.gov This selectivity can be a powerful tool for probing the three-dimensional structure of enzyme active sites. By comparing the inhibitory potency of the (1S) enantiomer with its (1R) counterpart, researchers can gain valuable information about the specific steric and electronic requirements for binding and inhibition.

Furthermore, carbamates have been utilized to develop activity-based probes to study enzyme function in complex biological systems. nih.gov By incorporating a reporter tag, such as a fluorophore or a "click chemistry" handle, into the carbamate structure, it is possible to visualize and quantify the activity of target enzymes in vivo. nih.gov This approach could be adapted for this compound to investigate its cellular targets and mechanisms of action.

Studies on Microtubule Dynamics and Cellular Architecture in Model Organisms

Phenylcarbamate herbicides, such as isopropyl-N-phenylcarbamate (IPC), have been observed to disrupt microtubule organization in plant cells. researchgate.net Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, cell shape maintenance, and intracellular transport. The disruption of microtubule dynamics can lead to mitotic arrest and cell death, which is the basis for the herbicidal activity of these compounds. researchgate.net

Given the structural similarity, this compound may also affect microtubule dynamics. Research on IPC has shown that it does not depolymerize microtubules directly but rather affects the microtubule organizing centers (MTOCs), leading to the formation of abnormal mitotic spindles. researchgate.net This suggests that the target may not be tubulin itself but rather proteins associated with the nucleation and organization of microtubules. researchgate.net

The chirality of this compound could be a significant factor in its interaction with the microtubule cytoskeleton. The binding pockets of microtubule-associated proteins are often stereospecific, and thus, one enantiomer may exhibit significantly higher activity than the other. Studying the effects of both enantiomers on cellular architecture in model organisms, such as yeast or plant cells, could elucidate the specific molecular targets and the structural basis for its activity.

These studies could involve techniques such as immunofluorescence microscopy to visualize the microtubule network and cell cycle analysis to determine the effects on cell division. Such research would not only contribute to our understanding of the mode of action of this class of compounds but also provide tools for studying the complex processes of microtubule regulation and cytoskeleton organization.

Biochemical Pathways of Carbamate Biotransformation

The biotransformation of carbamates is a critical process that determines their persistence in the environment and their metabolic fate in living organisms. Microorganisms, in particular, have evolved diverse enzymatic pathways to degrade these compounds. nih.gov The initial and most common step in the breakdown of carbamates is the hydrolysis of the ester or amide linkage. nih.govnih.gov

For this compound, this initial hydrolysis would likely be catalyzed by a hydrolase, such as a carboxylesterase or an amidase, yielding N-phenylcarbamic acid and (S)-2-aminobutane. N-phenylcarbamic acid is unstable and would likely decompose to aniline and carbon dioxide.

The subsequent metabolism of the breakdown products would depend on the specific microbial species and the enzymatic machinery present. Aniline can be further degraded through various pathways, often involving hydroxylation and ring cleavage by dioxygenases. nih.gov The ethylamine moiety could be utilized as a carbon and nitrogen source by the microorganisms. nih.gov

It is also possible for oxidation to occur prior to hydrolysis, leading to the formation of hydroxylated intermediates. researchgate.net The specific enzymes involved in these transformations belong to broad classes of hydrolases and oxidoreductases. nih.gov The study of the biotransformation of this compound can be carried out using microbial cultures and analyzing the metabolites formed over time. This information is crucial for assessing the environmental impact of this compound and for developing potential bioremediation strategies.

Below is a table summarizing the potential initial biotransformation products of this compound:

Initial CompoundEnzymePotential Primary Products
This compoundHydrolase (Carboxylesterase/Amidase)N-Phenylcarbamic acid, (S)-2-Aminobutane
N-Phenylcarbamic acid(Spontaneous decomposition)Aniline, Carbon Dioxide

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via carbamate bond formation. A common route involves reacting a substituted phenol derivative (e.g., 3-[(1S)-1-(dimethylamino)ethyl]phenol) with ethyl isocyanate under controlled conditions. Catalysts such as triethylamine or DBU (1,8-diazabicycloundec-7-ene) can enhance reaction rates. Key parameters include:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates.
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 85:15) yields >90% purity .
    • Data Table :
ReactantCatalystSolventYield (%)Purity (%)
3-[(1S)-1-(dimethylamino)ethyl]phenolTriethylamineTHF65–7592
3-[(1S)-1-(ethylamino)ethyl]phenolDBUDCM70–8095

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® IC column) with a mobile phase of hexane/ethanol (90:10) to resolve enantiomers. Validate with:

  • Circular Dichroism (CD) : Compare optical rotation to reference standards.
  • X-ray Crystallography : Resolve crystal structures to confirm the (1S) configuration .

Advanced Research Questions

Q. What molecular targets or enzymes are inhibited by this compound, and how does its mechanism compare to structurally related carbamates?

  • Methodological Answer : The compound acts as a competitive inhibitor of acetylcholinesterase (AChE) and carboxylesterases. Mechanistic studies involve:

  • Enzyme Assays : Measure IC₅₀ values using Ellman’s method for AChE inhibition.
  • Molecular Docking : Compare binding modes with analogs (e.g., ethyl N-methylcarbamate) to identify key interactions (e.g., π-π stacking with Phe330 in AChE).
  • Structural Comparison : The ethylcarbamoyl group enhances hydrophobic interactions, increasing potency by ~30% compared to methyl analogs .

Q. How do environmental factors (pH, temperature) influence the hydrolysis kinetics of this compound?

  • Methodological Answer : Conduct kinetic studies under varying conditions:

  • pH Dependence : Use buffered solutions (pH 2–12) to track hydrolysis via HPLC. Hydrolysis rates peak at pH 7–9 due to nucleophilic attack by water or hydroxide ions.
  • Temperature Effects : Apply the Arrhenius equation (k = A·e^(-Ea/RT)) to calculate activation energy (Ea ≈ 45 kJ/mol).
  • Degradation Products : Identify phenylurea and ethanolamine derivatives as primary breakdown products .

Data Analysis and Contradictions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies arise from model organism sensitivity and exposure protocols. To address:

  • Dose-Response Studies : Compare LD₅₀ values in bees (Apis mellifera) vs. earthworms (Eisenia fetida). Bees show higher sensitivity (LD₅₀ = 0.1 µg/g) due to AChE specificity.
  • Metabolic Profiling : Use LC-MS to detect species-specific detoxification pathways (e.g., glutathione conjugation in mammals vs. cytochrome P450 in insects) .

Q. What computational strategies are effective in predicting the environmental persistence of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models:

  • EPI Suite™ : Estimate biodegradation half-life (t₁/₂ ≈ 60 days in soil).
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption coefficients (Koc ≈ 120 mL/g) .

Structure-Activity Relationship (SAR) Studies

Q. How does the ethylcarbamoyl substituent influence the bioactivity of this compound compared to methyl or propyl analogs?

  • Methodological Answer : Synthesize analogs and compare:

  • Enzyme Inhibition : Ethyl derivatives show optimal balance between hydrophobicity (logP ≈ 2.1) and steric bulk, maximizing AChE inhibition (IC₅₀ = 12 µM).
  • Cytotoxicity : Methyl analogs exhibit lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) but reduced potency.
  • Data Table :
SubstituentlogPIC₅₀ (AChE, µM)CC₅₀ (HEK293, µM)
Methyl1.825>100
Ethyl2.11275
Propyl2.51850

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.